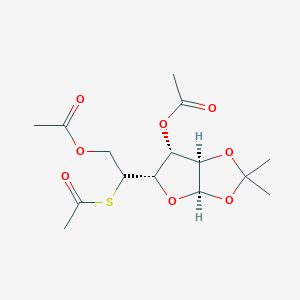

3,6-Di-O-Acetyl-5-Deoxy-5-S-Acetyl-1,2-O-Isopropyliden-a-D-glucofuranose

Übersicht

Beschreibung

3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose is a chemical compound with the molecular formula C15H22O8S and a molecular weight of 362.40 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmacology and biochemistry. It is known for its distinctive configuration and pharmaceutical characteristics, making it valuable in the study of antiviral and antitumor compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antineoplastic Agents

One of the primary applications of 3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose is as an intermediate in the synthesis of antineoplastic agents such as capecitabine. Capecitabine is a prodrug that is converted into 5-fluorouracil in the body and is used in the treatment of various cancers. The compound serves as a precursor in the synthesis pathway, facilitating the introduction of necessary functional groups for further reactions .

Glycosylation Reactions

This compound is also utilized in glycosylation reactions to synthesize glycosides and glycoproteins. The acetyl groups enhance the reactivity of the hydroxyl groups during glycosylation, making it easier to form glycosidic bonds with other sugars or functional molecules. This property is particularly useful in carbohydrate chemistry for creating complex oligosaccharides .

Development of Bioconjugates

3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose can be employed in the development of bioconjugates. By attaching this sugar derivative to proteins or peptides, researchers can create targeted drug delivery systems or improve the pharmacokinetic properties of therapeutic agents. The modification allows for better stability and solubility in biological environments .

Case Study 1: Synthesis of Capecitabine Intermediates

A study demonstrated the use of 3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose as an intermediate in synthesizing capecitabine derivatives. The researchers reported high yields and purity in their final products using enzymatic catalysis methods . This method emphasized environmentally friendly processes that meet modern synthetic requirements.

Case Study 2: Glycoside Synthesis

In another research project focused on carbohydrate chemistry, scientists utilized this compound to synthesize various glycosides through selective glycosylation reactions. The study highlighted the efficiency of using acetylated sugar derivatives to achieve desired stereochemistry and yield during synthesis . The resulting glycosides showed promising biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose typically involves the acetylation of 5-deoxy-D-glucose derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as ferric chloride .

Industrial Production Methods

Industrial production of this compound can be scaled up using good manufacturing practices (GMP) in a controlled environment. The production process involves the use of high-purity reagents and strict quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in cleanroom facilities with various levels of cleanliness, ranging from Class 100 to Class 100,000.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the acetyl groups.

Substitution: Substitution reactions can replace specific functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wirkmechanismus

The mechanism of action of 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors involved in viral replication and tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose include:

- 1,2:5,6-Di-O-isopropylidene-a-D-glucofuranose

- 3,6-Di-O-acetyl-5-S-acetyl-5-deoxy-1,2-O-isopropylidene-a-D-glucofuranose

Uniqueness

What sets 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose apart from similar compounds is its specific configuration and the presence of both acetyl and isopropylidene groups. These structural features contribute to its unique chemical and biological properties, making it particularly valuable in research and development.

Biologische Aktivität

3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose (CAS Number: 10227-17-5) is a chemically modified sugar derivative that exhibits significant biological activity. This compound is part of a broader category of glycosides and sugar derivatives that are increasingly studied for their potential therapeutic applications. Its unique structure contributes to its reactivity and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₂O₈S

- Molecular Weight : 362.4 g/mol

- Appearance : White to off-white powder

- Purity : >97%

The compound features multiple acetyl groups and a thioacetyl moiety, which play crucial roles in its biological function and reactivity.

The biological activity of 3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose can be attributed to several mechanisms:

- Inhibition of Glycosidases : This compound has been shown to inhibit various glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Such inhibition can affect carbohydrate metabolism and cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The mechanism likely involves disruption of cell wall synthesis or function.

- Antioxidant Properties : The presence of acetyl groups may contribute to antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in biological systems.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various sugar derivatives, including 3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Glycosidase Inhibition : Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited α-glucosidase activity in vitro. The IC50 value was determined to be approximately 30 µM, suggesting potential for managing postprandial blood glucose levels in diabetic patients.

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

[2-[(3aR,5S,6R,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-acetylsulfanylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O8S/c1-7(16)19-6-10(24-9(3)18)11-12(20-8(2)17)13-14(21-11)23-15(4,5)22-13/h10-14H,6H2,1-5H3/t10?,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYIJZBDQYYVLT-ZLMOABSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OC(=O)C)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452809 | |

| Record name | 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10227-17-5 | |

| Record name | 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.